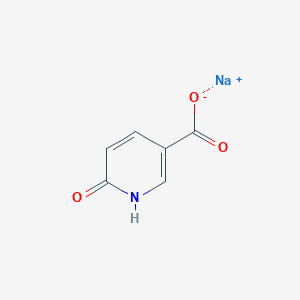
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring with a carboxylate group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a precursor to the sodium salt, involves a hydrothermal reaction. The process includes adding 2-chloro-5-trifluoromethylpyridine and water to a hydrothermal reaction kettle, sealing it, and allowing the reaction to occur at 100-180°C for 24-72 hours. The resulting product is then cooled to room temperature to obtain white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrothermal synthesis techniques, with optimizations for yield and purity. The use of water as a solvent makes the process environmentally friendly, and the reaction yields are generally high, often exceeding 80% .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the carboxylate position
Scientific Research Applications
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of sodium 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response, leading to reduced inflammation and neuroprotection
Comparison with Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Comparison:
- Uniqueness: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its analogs.
- Applications: While similar compounds share some applications, this compound’s specific properties make it particularly useful in industrial and medicinal chemistry .
Properties
Molecular Formula |
C6H4NNaO3 |
|---|---|
Molecular Weight |
161.09 g/mol |
IUPAC Name |
sodium;6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-5-2-1-4(3-7-5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI Key |
JQAQWDGVHHIKQH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















